Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with an ethyl ester group at the 2-position and a 4-chlorobenzyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution at the 1-Position: The 1-position of the indole is substituted with a 4-chlorobenzyl group using a nucleophilic substitution reaction. This can be achieved by reacting the indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification at the 2-Position: The 2-position of the indole is esterified with ethyl chloroformate to form the ethyl ester group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole core to a reduced indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-chlorobenzyl group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or reduced indoline derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological studies to investigate the effects of indole derivatives on various biological pathways and targets.
Chemical Biology: The compound is used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-1H-indole-2-carboxylate: Lacks the chlorine substituent on the benzyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which may influence its pharmacokinetic properties.
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid: Lacks the ester group, which may affect its solubility and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-5-3-4-6-16(14)20(17)12-13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBFLWZUXLNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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